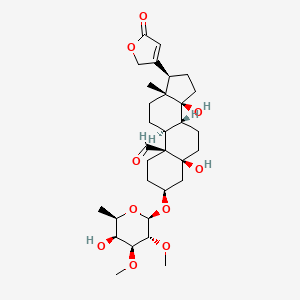
Strebloside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Deoxy-2,3-di-o-methylhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide is a natural product found in Streblus asper with data available.
Applications De Recherche Scientifique
Anticancer Activity
Strebloside has been extensively studied for its cytotoxic properties against various cancer cell lines. Research indicates that this compound exhibits significant antitumor activity through multiple mechanisms.
Cytotoxicity Against Cancer Cells:
- HeLa Cells : this compound demonstrates potent cytotoxicity with an effective dose (ED50) of 0.06 µM.
- HT-29 Cells : The compound shows an ED50 of 500.38 µM.
- H1299 Cells : It has an ED50 of 0.46 µM, indicating strong efficacy against lung cancer cells.
In vivo studies also reflect its potential:
- In a hollow fiber assay using immunodeficient mice implanted with cancer cells, this compound was administered at a dose of 5 mg/kg for four days without observable side effects, even at higher doses (30 mg/kg) .
Mechanisms of Action:
this compound's antitumor activity is attributed to its ability to inhibit key signaling pathways:
- It interacts with Na+/K+-ATPase, which is crucial for cellular ion balance and apoptosis.
- The compound also binds to proteins involved in oncogenic signaling, such as NF-κB, PI3K, and MDM2, suggesting a multifaceted mechanism affecting tumor growth and survival .
Antiparasitic Properties
This compound has shown promise in antiparasitic applications. A study demonstrated that it effectively killed S. cervi (a parasitic worm) within 2–3 hours at concentrations as low as 10 g/ml. The compound inhibited motility and glucose uptake in the parasites, leading to metabolic disturbances that resulted in their death .
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of this compound has revealed critical insights into its pharmacological properties. Modifications to its chemical structure can enhance or reduce its biological activity. For instance:
- The presence of specific hydroxyl groups and sugar moieties significantly influences its cytotoxic effects .
Potential as a Drug Delivery Agent
Recent studies have explored the use of this compound in drug delivery systems, particularly in conjunction with mesenchymal stromal cells. These cells can be engineered to deliver this compound directly to tumor sites, maximizing therapeutic efficacy while minimizing systemic toxicity .
Comparative Analysis of this compound Derivatives
A comparative analysis of this compound and its derivatives highlights their varying potencies and mechanisms:
| Compound | ED50 (µM) | Targeted Pathway |
|---|---|---|
| (+)-Strebloside | 0.06 | Na+/K+-ATPase |
| Strophanthidin | Varies | NF-κB, PI3K |
| Non-cytotoxic analogue | N/A | Potentially safer alternative |
Case Studies
- In Vitro Studies : A study on the effects of this compound on HeLa cells showed significant apoptosis induction through mitochondrial pathways.
- In Vivo Studies : Research involving mice models indicated that daily administration of this compound led to reduced tumor sizes without significant side effects.
Propriétés
Numéro CAS |
59015-79-1 |
|---|---|
Formule moléculaire |
C31H46O10 |
Poids moléculaire |
578.7 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C31H46O10/c1-17-24(34)25(37-3)26(38-4)27(40-17)41-19-5-10-29(16-32)21-6-9-28(2)20(18-13-23(33)39-15-18)8-12-31(28,36)22(21)7-11-30(29,35)14-19/h13,16-17,19-22,24-27,34-36H,5-12,14-15H2,1-4H3/t17-,19+,20-,21+,22-,24+,25+,26-,27+,28-,29+,30+,31+/m1/s1 |
Clé InChI |
BGGIZHKHJBQRTI-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |
Synonymes |
mansonin mansonine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















